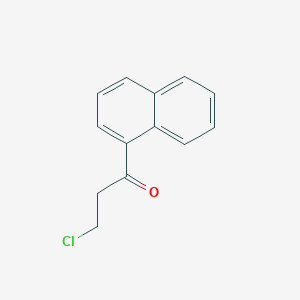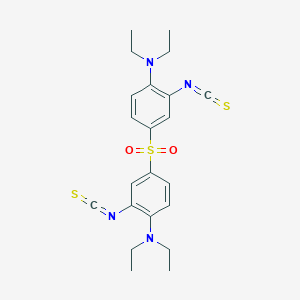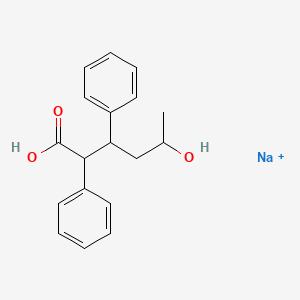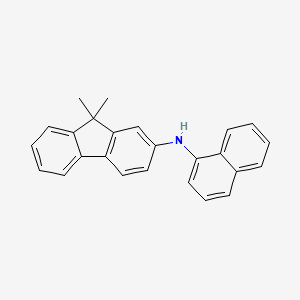
9H-Fluoren-2-amine, 9,9-dimethyl-N-1-naphthalenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluoren-2-amine, 9,9-dimethyl-N-1-naphthalenyl-: is a complex organic compound with the molecular formula C25H21N It is characterized by the presence of a fluorene core substituted with a dimethyl group and a naphthalenyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-2-amine, 9,9-dimethyl-N-1-naphthalenyl- typically involves multi-step organic reactions. One common method includes the alkylation of fluorene derivatives followed by amination reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would include the purification of intermediates and final products using methods such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with various functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry: In chemistry, 9H-Fluoren-2-amine, 9,9-dimethyl-N-1-naphthalenyl- is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. Its structural properties make it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9H-Fluoren-2-amine, 9,9-dimethyl-N-1-naphthalenyl- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
- 9,9-Dimethyl-9H-fluoren-2-amine
- 9,9-Dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine
- 9H-Fluoren-2-amine, N,N-dimethyl-
Comparison: Compared to its similar compounds, 9H-Fluoren-2-amine, 9,9-dimethyl-N-1-naphthalenyl- stands out due to its unique combination of the fluorene core and naphthalenyl amine group. This structural uniqueness imparts distinct electronic and steric properties, making it valuable in specific applications such as organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C25H21N |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
9,9-dimethyl-N-naphthalen-1-ylfluoren-2-amine |
InChI |
InChI=1S/C25H21N/c1-25(2)22-12-6-5-11-20(22)21-15-14-18(16-23(21)25)26-24-13-7-9-17-8-3-4-10-19(17)24/h3-16,26H,1-2H3 |
InChI Key |
MWYTZYPVUPXJOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


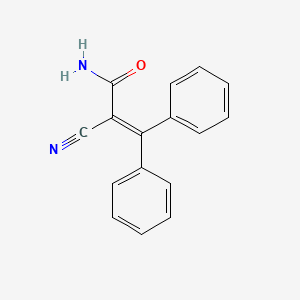
![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)

![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)

![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)


![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)
